

# Sphinx31: A Technical Guide to a Potent and Selective SRPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a critical regulator of mRNA splicing, primarily through its phosphorylation of Serine/Arginine-Rich Splicing Factors (SRSFs). Its dysregulation is implicated in numerous pathologies, including cancer and neovascular eye diseases, making it a compelling therapeutic target. **Sphinx31** has emerged as a highly potent and selective, ATP-competitive inhibitor of SRPK1. This document provides a comprehensive technical overview of **Sphinx31**, including its biochemical and cellular activity, mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.

## **Introduction to SRPK1 and Sphinx31**

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key enzyme that phosphorylates SR proteins, a family of essential splicing factors.[1][2] This phosphorylation is a crucial step that governs the subcellular localization and activity of SR proteins, thereby controlling both constitutive and alternative mRNA splicing.[3] One of the most well-characterized downstream effects of SRPK1 activity is its regulation of Vascular Endothelial Growth Factor A (VEGF-A) splicing. By phosphorylating SRSF1, SRPK1 promotes the production of the pro-angiogenic VEGF-Axxxa isoforms.[4] Overexpression and hyperactivity of SRPK1 have been linked to the progression of various cancers and wet age-related macular degeneration, establishing it as a significant target for therapeutic intervention.[1][5]



**Sphinx31** is a small molecule inhibitor designed for high potency and selectivity against SRPK1.[5][6] It functions as an ATP-competitive, Type I kinase inhibitor, effectively blocking the kinase activity of SRPK1 and preventing the subsequent phosphorylation of its substrates.[7][8] This inhibition leads to a shift in VEGF-A splicing from pro-angiogenic to anti-angiogenic isoforms, demonstrating potential therapeutic utility in diseases driven by pathological angiogenesis.[9]

## Quantitative Data: Inhibitory Profile of Sphinx31

The efficacy and selectivity of **Sphinx31** have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison.

**Table 1: Biochemical Potency and Selectivity** 

| Target | Assay Type                              | Metric               | Value     | Selectivity<br>vs. SRPK1 | Reference     |
|--------|-----------------------------------------|----------------------|-----------|--------------------------|---------------|
| SRPK1  | Radioactive<br>Kinase Assay             | IC50                 | 5.9 nM    | -                        | [5][6][7][10] |
| SRPK2  | Differential<br>Scanning<br>Fluorimetry | Fold-<br>Selectivity | ~50-fold  | 50x                      | [7]           |
| CLK1   | Differential<br>Scanning<br>Fluorimetry | Fold-<br>Selectivity | ~100-fold | 100x                     | [7]           |

## **Table 2: Cellular Activity**



| Target<br>Pathway             | Cell Line                              | Metric                     | Value                              | Reference |
|-------------------------------|----------------------------------------|----------------------------|------------------------------------|-----------|
| SRSF1<br>Phosphorylation      | PC3 (Prostate<br>Cancer)               | EC50                       | ~360 nM                            | [11]      |
| VEGF-A Splicing<br>Modulation | RPE (Retinal<br>Pigment<br>Epithelial) | Effective<br>Concentration | 0.3 - 10 μΜ                        | [5]       |
| Cell Viability /<br>Growth    | USC (Uterine<br>Serous<br>Carcinoma)   | Growth Inhibition          | ~50% at 10 μM                      |           |
| Apoptosis<br>Induction        | ENKTL<br>(Lymphoma)                    | Apoptosis<br>Induction     | Effective at tested concentrations | [3]       |

## **Signaling Pathways and Mechanism of Action**

**Sphinx31** directly targets SRPK1, which is a nexus for several important cellular signaling pathways. Its primary, well-elucidated role is in the control of mRNA splicing.

## **Primary SRPK1 Splicing Pathway**

SRPK1 in the cytoplasm phosphorylates the RS-domain of SRSF1. This event acts as a signal for SRSF1 to translocate into the nucleus, where it engages with the splicing machinery. Specifically, it binds to exonic splicing enhancers on pre-mRNAs, such as VEGF-A, to promote the selection of proximal splice sites, leading to pro-angiogenic isoforms. **Sphinx31**, by blocking the initial phosphorylation step, prevents SRSF1's nuclear translocation and activity, causing a shift towards anti-angiogenic isoforms.





Click to download full resolution via product page

Caption: SRPK1-mediated VEGF-A alternative splicing pathway and point of **Sphinx31** inhibition.

## **Crosstalk with Other Oncogenic Pathways**

SRPK1 activity is also integrated with other major signaling networks. It can be activated downstream of the PI3K/Akt pathway and has been shown to activate the Wnt/β-catenin and NF-κB pathways, promoting cell survival, proliferation, and stem-cell-like phenotypes in various cancers.[2]





Click to download full resolution via product page

Caption: Integration of SRPK1 with Akt, Wnt/β-catenin, and NF-κB signaling pathways.

## **Detailed Experimental Protocols**

The following are representative, detailed protocols for key assays used to characterize **Sphinx31**.

## Protocol 1: In Vitro SRPK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to measure the kinase activity of SRPK1 and its inhibition by **Sphinx31**. The assay quantifies the amount of ADP produced in the kinase reaction.

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for the in vitro SRPK1 ADP-Glo™ kinase assay.

### Materials:

- Recombinant human SRPK1 (e.g., from Promega, Sigma-Aldrich)
- SRPK1 substrate: Myelin Basic Protein (MBP) or a synthetic peptide derived from SRSF1.
- Sphinx31, dissolved in 100% DMSO



- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes and a plate-reading luminometer

#### Procedure:

- Reagent Preparation:
  - Prepare a serial dilution of Sphinx31 in 100% DMSO. Then, create an intermediate dilution of each concentration in Kinase Reaction Buffer. The final DMSO concentration in the reaction should be ≤1%.
  - Thaw recombinant SRPK1, substrate, and ATP on ice. Dilute them to their final desired concentrations in Kinase Reaction Buffer.
- Kinase Reaction Setup (5 μL total volume for 384-well plate):
  - Add 1.25 μL of Sphinx31 dilution or vehicle (DMSO in buffer) to the appropriate wells.
  - Add 1.25 μL of substrate solution.
  - $\circ$  Add 2.5  $\mu$ L of SRPK1 enzyme solution to initiate the reaction. For "no enzyme" controls, add 2.5  $\mu$ L of Kinase Reaction Buffer instead.
- Reaction Incubation:
  - Mix the plate gently on a plate shaker.
  - Incubate at room temperature for 60 minutes.
- Stopping the Reaction and ATP Depletion:
  - Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
  - Add 5 μL of ADP-Glo™ Reagent to each well.



- Mix the plate and incubate for 40 minutes at room temperature.
- ADP Detection:
  - Add 10 μL of Kinase Detection Reagent to each well.
  - Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
- · Data Acquisition:
  - Measure luminescence using a plate-reading luminometer.
  - Calculate percent inhibition relative to vehicle controls and determine the IC<sub>50</sub> value by fitting the data to a four-parameter dose-response curve.

## Protocol 2: Western Blot for Phospho-SRSF1 in PC3 Cells

This protocol details the detection of SRSF1 phosphorylation in response to **Sphinx31** treatment in PC3 prostate cancer cells.

#### Materials:

- PC3 cells
- Cell culture medium (e.g., F-12K Medium) with 10% FBS
- Sphinx31
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF membranes
- Blocking Buffer (e.g., 5% BSA in TBST)



- Primary Antibodies: Rabbit anti-phospho-SRSF1 (Ser/Arg), Mouse anti-SRSF1, Mouse antiβ-actin
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- ECL Chemiluminescence Substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Plate PC3 cells in 6-well plates and grow to 70-80% confluency.
  - $\circ$  Treat cells with varying concentrations of **Sphinx31** (e.g., 0, 100 nM, 300 nM, 1 μM, 3 μM) for a specified time (e.g., 24 hours).
- Protein Extraction:
  - Wash cells twice with ice-cold PBS.
  - $\circ$  Add 100  $\mu$ L of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Transfer:
  - $\circ~$  Normalize protein amounts (e.g., 20-30  $\mu g$  per lane) and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.



- Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
- Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibody (e.g., anti-phospho-SRSF1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
  - Wash three times for 10 minutes each with TBST.
- · Detection and Analysis:
  - Apply ECL substrate to the membrane according to the manufacturer's protocol.
  - Capture the chemiluminescent signal using an imaging system.
  - To analyze total SRSF1 and loading controls, the membrane can be stripped and reprobed with anti-SRSF1 and anti-β-actin antibodies.
  - Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-SRSF1 signal to the total SRSF1 signal.

## Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is used to assess the anti-angiogenic effects of **Sphinx31** in a setting relevant to wet age-related macular degeneration.[5][7][9]

Materials:



- C57BL/6J mice (6-8 weeks old)
- Anesthetic (e.g., Ketamine/Xylazine cocktail)
- Topical mydriatic (e.g., Tropicamide)
- Argon laser photocoagulator with a slit lamp delivery system
- Sphinx31 formulated for topical eye drops
- Fluorescein angiography equipment or isolectin B4 for staining flat mounts

#### Procedure:

- · Animal Preparation:
  - Anesthetize the mouse via intraperitoneal injection.
  - Dilate the pupils of both eyes by applying a drop of mydriatic solution.
- Laser Photocoagulation:
  - Place the mouse on the stereotaxic stage for the laser system.
  - Using a coverslip with coupling gel as a contact lens, visualize the fundus.
  - Induce four laser burns in each eye around the optic nerve (532 nm wavelength, 50 μm spot size, 0.1-second duration, 120 mW power). The appearance of a small vaporization bubble indicates the successful rupture of Bruch's membrane.
- Treatment Administration:
  - Post-laser, begin topical administration of Sphinx31 eye drops (e.g., 2 μg/mL twice daily)
     or vehicle control to the designated groups.
- Evaluation of CNV (7-14 days post-laser):
  - Anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde.



- Enucleate the eyes and fix them.
- Dissect the anterior segment and retina to create a retinal pigment epithelium (RPE)choroid-sclera flat mount.
- Stain the flat mounts with a fluorescent endothelial cell marker (e.g., isolectin B4).
- · Imaging and Quantification:
  - Image the stained flat mounts using a fluorescence or confocal microscope.
  - Measure the area of the neovascular lesions for each laser spot using image analysis software.
  - Compare the average CNV area between the Sphinx31-treated and vehicle-treated groups to determine the inhibitory effect.

### Conclusion

**Sphinx31** is a robust and valuable tool for the study of SRPK1-mediated biological processes. With a nanomolar IC<sub>50</sub> and high selectivity, it allows for precise interrogation of the SRPK1 signaling axis. Its demonstrated ability to inhibit SRSF1 phosphorylation and modulate VEGF-A splicing in cellular and in vivo models underscores its potential as a lead compound for developing novel therapeutics for cancer and neovascular eye diseases. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to utilize **Sphinx31** in their studies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]



- 2. The many faces of SRPK1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK1 SRSF protein kinase 1 SFRSK1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SRPK1 Kinase Enzyme System [promega.com]
- 9. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Mechanism of SR Protein Kinase 1 Inhibition by the Herpes Virus Protein ICP27 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sphinx31: A Technical Guide to a Potent and Selective SRPK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610945#sphinx31-as-a-selective-srpk1-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com